molecular formula C14H18FNO2 B2855876 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine CAS No. 2176125-94-1

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine

Cat. No. B2855876
CAS RN: 2176125-94-1
M. Wt: 251.301
InChI Key: BFKPQTBTIWGOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is a pyridine derivative that contains a fluorine atom, which makes it useful for various biochemical and physiological studies.5]nonan-2-yl}methoxy)pyridine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine is not well understood. However, it is believed to interact with specific receptors or enzymes in biological systems, leading to changes in their activity or function. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antifungal and antibacterial activity. Further studies are needed to explore the full range of biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine in lab experiments is its high purity and consistency, which makes it a reliable reference standard. However, one limitation is that it may not be suitable for all types of experiments due to its specific chemical properties and interactions with biological systems.

Future Directions

There are several future directions for the use of 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine in scientific research. One direction is the development of new drugs based on its chemical structure and potential therapeutic properties. Another direction is the use of this compound as a probe to study the interactions of small molecules with biological systems. Additionally, further studies are needed to explore the full range of biochemical and physiological effects of this compound and its potential applications in various fields of research.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized for high purity and consistency, and it has been shown to have various biochemical and physiological effects. Further studies are needed to explore its full potential and applications in various fields of research.

Synthesis Methods

The synthesis of 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine involves the reaction of 2-chloro-5-fluoropyridine with 7-oxaspiro[3.5]nonan-2-ol in the presence of a base such as potassium carbonate. The reaction takes place at elevated temperatures and produces the desired compound in good yields. This synthesis method has been optimized for the production of this compound with high purity and consistency.

Scientific Research Applications

5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound can be used as a starting material for the synthesis of new drugs or as a reference standard for the development of analytical methods. It can also be used as a probe to study the interactions of small molecules with biological systems.

properties

IUPAC Name

5-fluoro-2-(7-oxaspiro[3.5]nonan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-12-1-2-13(16-9-12)18-10-11-7-14(8-11)3-5-17-6-4-14/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKPQTBTIWGOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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